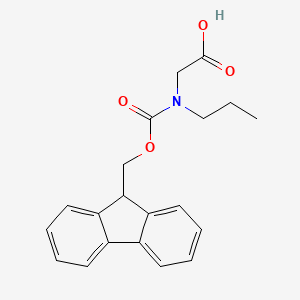

Fmoc-N-(propyl)-glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(propyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,2,11-13H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSSPPCXYCLZPJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-N-(propyl)-glycine: Synthesis, Application, and Strategic Incorporation in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-alkylation of amino acids is a pivotal strategy in medicinal chemistry for enhancing the pharmacokinetic properties of peptide-based therapeutics. The introduction of alkyl groups onto the amide nitrogen can significantly improve metabolic stability, membrane permeability, and conformational rigidity. Fmoc-N-(propyl)-glycine is a key building block in this context, offering a strategic modification for modulating the hydrophobicity and steric profile of peptidomimetics. This guide provides a comprehensive overview of the structure, synthesis, and application of this compound, with a focus on its incorporation into peptide sequences via solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind protocol choices, address the inherent challenges of coupling sterically hindered amino acids, and provide detailed experimental procedures to empower researchers in the synthesis of novel peptide-based drug candidates.

Introduction: The Significance of N-Alkylated Amino Acids in Peptidomimetics

Peptides are highly specific and potent signaling molecules, making them attractive candidates for therapeutic development. However, their clinical utility is often hampered by poor metabolic stability due to enzymatic degradation and limited bioavailability.[1] N-alkylation, the substitution of an amide proton with an alkyl group, is a powerful tool to overcome these limitations.[2] This modification imparts several desirable properties:

-

Enhanced Proteolytic Resistance: The absence of an amide proton and the steric bulk of the alkyl group hinder the recognition and cleavage by proteases.

-

Improved Membrane Permeability: The increased lipophilicity associated with N-alkylation can facilitate passive diffusion across cell membranes.[2]

-

Conformational Constraint: N-alkylation restricts the rotation around the C-N bond, influencing the peptide's secondary structure and predisposing it to adopt specific conformations for optimal receptor binding.

This compound, in particular, serves as a valuable building block for introducing a propyl group onto a glycine residue within a peptide sequence.[3] This modification enhances the hydrophobicity of the peptide, which can be beneficial for improving its stability and bioactivity.[3] The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for its application in modern solid-phase peptide synthesis (SPPS).[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of the resulting peptides.

| Property | Value | Reference(s) |

| Chemical Name | 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(propyl)amino)acetic acid | [4] |

| Synonyms | Fmoc-Nnva-OH | [3] |

| CAS Number | 1310680-42-2 | [3] |

| Molecular Formula | C20H21NO4 | [3] |

| Molecular Weight | 339.39 g/mol | [3] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 124 - 131 °C | [3] |

| Purity | 99 - 100% (by titration) | [3] |

| Storage | 0 - 8 °C | [3] |

Synthesis of this compound

While this compound is commercially available, an in-house synthesis may be desirable for certain research applications or for the preparation of isotopically labeled analogs. A robust and widely adopted method for the N-alkylation of amino acids is the Biron-Kessler method, which is an adaptation of the Fukuyama and Miller-Scanlan procedures for solid-phase synthesis.[5] This method involves the temporary protection of the amino group with an o-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the amine proton, facilitating its deprotonation and subsequent alkylation.

The following is a representative protocol for the synthesis of this compound, adapted from the Biron-Kessler method for N-alkylation on a solid support. This approach utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid.

Experimental Protocol: Synthesis of this compound via the Biron-Kessler Method

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

Fmoc-glycine

-

Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

-

Collidine

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Propyl iodide

-

2-Mercaptoethanol

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Loading of Fmoc-glycine onto 2-CTC resin: Swell 2-CTC resin in DCM. In a separate vessel, dissolve Fmoc-glycine (2 eq.) and DIPEA (4 eq.) in DCM. Add the amino acid solution to the resin and agitate for 2-4 hours. Cap any remaining active sites on the resin with methanol/DIPEA in DCM. Wash the resin with DCM and DMF.

-

Fmoc deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

-

o-NBS protection: Treat the resin with a solution of o-NBS-Cl (4 eq.) and collidine (10 eq.) in NMP for 1 hour. Wash the resin with NMP and DCM.

-

N-propylation: Treat the resin with a solution of DBU (3 eq.) and propyl iodide (10 eq.) in NMP for 2 hours.

-

o-NBS deprotection: Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP for 30 minutes. Wash the resin with NMP and DCM.

-

Fmoc protection: Treat the resin with a solution of Fmoc-OSu (3 eq.) and DIPEA (1 eq.) in DCM for 2 hours. Wash the resin with DCM and DMF.

-

Cleavage from resin: Cleave the this compound from the resin by treating with a solution of 1% TFA in DCM. Collect the filtrate and evaporate the solvent. The crude product can be purified by recrystallization or chromatography.

Caption: Synthesis workflow for this compound.

Incorporation of this compound into Peptides via SPPS

The incorporation of N-alkylated amino acids like this compound into a growing peptide chain presents a significant challenge due to steric hindrance. The presence of the propyl group on the nitrogen atom slows down the kinetics of the coupling reaction.[6] Standard coupling reagents such as HCTU may result in incomplete coupling.[7] Therefore, more potent activating reagents are required to achieve high coupling efficiencies.

Choice of Coupling Reagents

For sterically hindered amino acids, uronium/aminium salt-based coupling reagents are generally preferred. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in combination with a non-nucleophilic base like DIPEA, is highly effective for coupling N-alkylated amino acids.[7][8] The HOAt-based active ester formed by HATU is more reactive than the HOBt ester generated by HBTU, leading to higher coupling efficiencies.[8]

Comparison of Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | General Performance for N-Alkyl Amino Acids | Key Considerations | Reference(s) |

| HCTU/HBTU | Less Effective | May result in low yields and incomplete coupling. | [7] |

| HATU | Highly Effective | Generally the reagent of choice for hindered couplings. | [7][8] |

| DIC/HOAt | Effective | A good alternative to HATU. | [7] |

| COMU | Highly Effective | Shows coupling efficiencies comparable to HATU. | [9] |

Experimental Protocol: SPPS Incorporation of this compound

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

HATU

-

DIPEA

-

DMF

-

DCM

-

Piperidine

Procedure:

-

Resin Preparation: The peptide-resin is contained within a reaction vessel and has undergone a final wash after the previous Fmoc deprotection step.

-

Fmoc Deprotection (if necessary): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).[7]

-

Activation of this compound: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the pre-activation to proceed for 2-5 minutes at room temperature.

-

Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 2-4 hours. The extended coupling time is necessary to ensure complete reaction.

-

Monitoring the Coupling: The completion of the coupling reaction should be monitored. The traditional Kaiser test is not reliable for secondary amines like N-alkylated residues. A bromophenol blue test is a suitable alternative.

-

Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.[7]

-

Chain Elongation: The cycle of deprotection and coupling is repeated with the subsequent amino acids in the sequence.

Caption: SPPS workflow for incorporating this compound.

Applications in Drug Discovery and Peptidomimetics

This compound is a valuable tool for the synthesis of peptidomimetics with enhanced therapeutic potential. The incorporation of N-propyl-glycine can lead to:

-

Increased Metabolic Stability: Peptides containing N-propyl-glycine are more resistant to enzymatic degradation, leading to a longer in vivo half-life.

-

Modulated Bioactivity: The conformational constraints imposed by the N-propyl group can lock the peptide into a bioactive conformation, leading to increased receptor affinity and potency.

-

Enhanced Drug-like Properties: The increased hydrophobicity can improve oral bioavailability and cell penetration.[3]

This building block is particularly useful in the development of novel therapeutics targeting a wide range of diseases, including cancer, infectious diseases, and neurological disorders. It is also employed in custom synthesis projects to create tailored compounds for specific biological investigations.

Conclusion

This compound is a critical reagent for the synthesis of N-alkylated peptides with improved pharmacological properties. While its incorporation into peptide sequences presents challenges due to steric hindrance, the use of potent coupling reagents like HATU and optimized reaction conditions can ensure high-yield synthesis. The ability to strategically introduce N-propyl groups allows for the fine-tuning of peptide stability, conformation, and bioactivity, making this compound an indispensable tool for modern drug discovery and development. This guide provides the foundational knowledge and practical protocols to empower researchers in harnessing the potential of this versatile building block.

References

-

Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Aapptec. (n.d.). Fmoc-Gly-OH, N-Fmoc-glycine; CAS 29022-11-5. Retrieved January 22, 2026, from [Link]

- Google Patents. (2010). CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant.

-

Suh, J. M., & Zuckermann, R. N. (2021). A Field Guide to Optimizing Peptoid Synthesis. ACS Polymers Au, 1(2), 79–91. [Link]

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

-

Pinter, T., & El-Kouedi, M. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 178. [Link]

- Google Patents. (2024). US20240158446A1 - Cyclic compound having selective inhibitory action on kras over hras and nras.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Aapptec. (n.d.). Coupling Reagents. Retrieved January 22, 2026, from [Link]

-

Grath, A., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432–443. [Link]

-

The Royal Society of Chemistry. (2008). 1H NMR spectra were recorded at 300 and 400 MHz. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of PTX-TCO-gly: (a) Fmoc-O-glycine, HATU, DIPEA, DMF. Retrieved January 22, 2026, from [Link]

-

J&K Scientific. (n.d.). N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-propylglycine | 1310680-42-2. Retrieved January 22, 2026, from [Link]

-

Rai, V. et al. (2020). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. ACS Chemical Biology, 15(1), 220-226. [Link]

-

Roy, P. et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5315. [Link]

-

Corrales, L. et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1770. [Link]

-

Bryan, P. et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 86(1), 173-186. [Link]

-

ResearchGate. (n.d.). HPLC and mass spectrometry analysis of 9. Retrieved January 22, 2026, from [Link]

-

Merck Millipore. (n.d.). Product Focus: Reagents for peptide synthesis Novabiochem®. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. [Link]

-

Roy, P. et al. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Molecules, 15(8), 5282-5315. [Link]

-

PubChem. (n.d.). Glycine, N-propyl-. Retrieved January 22, 2026, from [Link]

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved January 22, 2026, from [Link]

Sources

- 1. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α‑Peptoids) and Derivatives [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 1310680-42-2|2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(propyl)amino)acetic acid|BLD Pharm [bldpharm.com]

- 5. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US20240158446A1 - Cyclic compound having selective inhibitory action on kras over hras and nras - Google Patents [patents.google.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. merckmillipore.com [merckmillipore.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Fmoc-N-(propyl)-glycine: Properties, Synthesis, and Application in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 9-fluorenylmethoxycarbonyl-N-(propyl)-glycine (Fmoc-N-(propyl)-glycine), a critical N-alkylated amino acid derivative utilized in modern peptide science. We will delve into its fundamental physicochemical properties, provide a detailed, field-proven synthesis protocol, and explore its strategic application in solid-phase peptide synthesis (SPPS) for the development of novel therapeutics.

Core Properties of this compound

This compound is a synthetic amino acid building block designed for incorporation into peptide chains. The presence of the N-propyl group introduces unique conformational constraints and physicochemical properties not found in its natural counterpart, glycine.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 339.39 g/mol | [1] |

| Molecular Formula | C₂₀H₂₁NO₄ | [1] |

| CAS Number | 1310680-42-2 | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 124 - 131 °C | [1] |

| Purity | Typically ≥99% (by titration) | [1] |

| Storage Conditions | 2-8 °C | [2] |

The Strategic Rationale for N-Alkylation in Peptide Design

The incorporation of N-alkylated amino acids, such as this compound, is a deliberate strategy to modulate the biological and pharmacological properties of peptides.[3] The N-propyl group imparts several key characteristics:

-

Enhanced Proteolytic Stability: The steric hindrance provided by the N-propyl group can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's resistance to degradation by proteases and extending its in vivo half-life.[4]

-

Increased Hydrophobicity: The propyl group enhances the lipophilicity of the peptide, which can improve its ability to interact with and cross cellular membranes. This is a crucial attribute for developing orally bioavailable peptide drugs or those targeting intracellular components.[4]

-

Conformational Constraint: N-alkylation restricts the rotational freedom around the N-Cα bond (φ torsion angle) of the amino acid residue. This can pre-organize the peptide backbone into specific secondary structures, such as β-turns or helices, which can be critical for receptor binding and biological activity.[3][5] Studies on the related di-n-propylglycine have shown its propensity to induce helical conformations in peptides.[6]

The choice to incorporate this compound is therefore a rational design element aimed at overcoming the inherent limitations of natural peptides as therapeutic agents, namely their poor stability and membrane permeability.[4]

Synthesis of this compound: A Self-Validating Protocol

The synthesis of this compound can be achieved through a two-step process: N-alkylation of glycine via reductive amination, followed by the introduction of the Fmoc protecting group. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Experimental Protocol: Step-by-Step Methodology

Step 1: Synthesis of N-(propyl)-glycine via Reductive Amination

This step involves the reaction of glycine with propionaldehyde to form a Schiff base (imine), which is then reduced in situ to the secondary amine, N-(propyl)-glycine.[7][8]

-

Dissolution: Dissolve glycine (1 equivalent) in an appropriate aqueous alkaline solution (e.g., 1 M NaOH) and cool the solution to 0-5 °C in an ice bath.

-

Aldehyde Addition: Slowly add propionaldehyde (1.1 equivalents) to the cooled glycine solution with vigorous stirring. Maintain the temperature below 10 °C. The reaction mixture will form the corresponding imine.

-

Reduction: In a separate flask, prepare a solution of sodium borohydride (NaBH₄) (1.5 equivalents) in a small amount of cold water. Add this reducing agent solution dropwise to the reaction mixture, ensuring the temperature remains below 15 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Quenching and Acidification: Carefully quench any excess NaBH₄ by the slow addition of 1 M HCl until the effervescence ceases. Adjust the pH of the solution to approximately 6 with 1 M HCl.

-

Isolation and Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(propyl)-glycine.

Step 2: Fmoc Protection of N-(propyl)-glycine

The purified N-(propyl)-glycine is then protected with the Fmoc group using Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu).[9][10]

-

Dissolution: Dissolve N-(propyl)-glycine (1 equivalent) in a mixture of 10% aqueous sodium carbonate solution and a suitable organic solvent such as tetrahydrofuran (THF) or dioxane.

-

Fmoc-OSu Addition: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in the same organic solvent. Add the Fmoc-OSu solution dropwise to the N-(propyl)-glycine solution at room temperature with constant stirring.

-

Reaction Monitoring: The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.

-

Work-up: Once the reaction is complete, dilute the mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with 1 M HCl. The this compound will precipitate out as a white solid.

-

Isolation and Drying: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Fmoc-based SPPS, a methodology that allows for the stepwise assembly of a peptide chain on a solid support.[1][4]

SPPS Workflow Diagram

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Incorporation of this compound

The following is a generalized protocol for the incorporation of this compound into a growing peptide chain on a solid support.

-

Resin Preparation: Start with a suitable resin (e.g., Wang resin for C-terminal acids, Rink amide resin for C-terminal amides) that has the first Fmoc-protected amino acid attached. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for a specified time (e.g., 5-20 minutes) to remove the Fmoc group from the N-terminus of the resin-bound amino acid. Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling of this compound:

-

Activation: In a separate vessel, pre-activate this compound (typically 3-5 equivalents relative to the resin loading) with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Coupling Reaction: Add the activated this compound solution to the deprotected resin. Allow the coupling reaction to proceed for 1-2 hours at room temperature.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test).

-

-

Washing: After the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles with the subsequent Fmoc-protected amino acids according to the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Purification: The crude peptide is then precipitated, lyophilized, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion and Future Perspectives

This compound is a valuable tool in the arsenal of peptide chemists and drug discovery scientists. Its ability to confer enhanced stability, hydrophobicity, and conformational rigidity makes it a key building block for the rational design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[1][4] As the field of peptide drug development continues to expand, the use of custom-designed, non-natural amino acids like this compound will undoubtedly play an increasingly important role in the creation of next-generation medicines.

References

- Gu, F., & Newberg, R. W. (n.d.). Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. ChemRxiv.

- Fmoc-di-n-propylglycine: A Critical Intermediate for Peptide Drug Discovery. (2026, January 19).

- Hardy, P. M., & Lingham, I. N. (1983). Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides. International Journal of Peptide and Protein Research, 21(4), 392-405.

- Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. (n.d.). PubMed Central.

- Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. (n.d.).

- WO1997041093A1 - Methods for the synthesis of fmoc protected amines. (n.d.).

- Syntheses and Solid-State Characterizations of N-Alkylated Glycine Deriv

- Influence of Aza-Glycine Substitution on the Internalization of Penetr

- Mastering Fmoc Protection: Strategies and Applic

- (PDF) Conformational preferences of n - Acetyl-glycine-glycine-n′- methylamide: A theoretical study. (2025, August 9).

- A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. (n.d.).

- Synthesis of poly(Pro-Hyp-Gly)(n) by direct poly-condensation of (Pro-Hyp-Gly)(n), where n=1, 5, and 10, and stability of the triple-helical structure. (n.d.). PubMed.

- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.

- Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.).

- This compound. (n.d.). Chem-Impex.

- Does anybody have a protocol for reductive amination of glycans with 2-AA using sodium borohydride? (2018, January 16).

- Backbone Nitrogen Substitution Restricts the Conformation of Glycine Residues in Protein β-Turns. (n.d.). ChemRxiv.

- 21.6: Synthesis of Amines by Reductive Amination. (2020, August 26). Chemistry LibreTexts.

- Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. (n.d.). MDPI.

- Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. (2024, September 16). MDPI.

- An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applic

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis.

- N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents. (n.d.). NIH.

- Questions about Fmoc protection using Fmoc-Osu. (2024, May 16). Reddit.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptides containing dipropylglycine. Part 1. Preparation of protected derivatives of dipropylglycine and their incorporation into dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. nbinno.com [nbinno.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of Fmoc-N-(propyl)-glycine

Foreword: The Significance of N-Alkylated Amino Acids in Modern Drug Discovery

In the landscape of peptide-based therapeutics and drug discovery, the strategic modification of amino acid building blocks is a cornerstone of innovation. N-alkylation of amino acids, such as in Fmoc-N-(propyl)-glycine, offers a powerful tool to modulate the physicochemical properties of peptides, enhancing their stability, bioavailability, and bioactivity.[1] The introduction of an N-propyl group to the glycine backbone imparts a degree of hydrophobicity and conformational constraint, which can be pivotal in optimizing peptide-protein interactions and improving resistance to enzymatic degradation. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Principles: A Tale of Two Reactions

The synthesis of this compound is elegantly achieved through a two-step process, commencing with the protection of the amino group of glycine, followed by the introduction of the propyl moiety.

The Fmoc Bastion: Protecting the Amine

The journey begins with the protection of the nitrogen atom of glycine using the 9-fluorenylmethoxycarbonyl (Fmoc) group. This base-labile protecting group is a stalwart in modern peptide synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild basic conditions, typically with piperidine.[2][3] The reaction proceeds by nucleophilic attack of the amino group of glycine on the carbonyl carbon of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[2]

The Propyl Introduction: Reductive Amination

With the amine securely protected, the next critical step is the introduction of the propyl group. Reductive amination stands out as the most efficient and widely employed method for this transformation.[4] This reaction involves the condensation of the Fmoc-glycine with propionaldehyde to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired N-propylated product. The choice of reducing agent is critical to the success of this reaction, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being the reagents of choice due to their selectivity in reducing the imine in the presence of the aldehyde.[5]

The Synthetic Pathway: A Visual Overview

To conceptualize the synthetic workflow, the following diagram illustrates the key transformations from glycine to the final product.

Caption: Synthetic route to this compound.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of this compound. The quantities provided are for a laboratory scale synthesis and can be adjusted as needed.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Glycine | ≥99% | Sigma-Aldrich |

| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | ≥98% | Sigma-Aldrich |

| Sodium carbonate (Na₂CO₃) | ACS Reagent | Fisher Scientific |

| Dioxane | Anhydrous | Sigma-Aldrich |

| Propionaldehyde | ≥97% | Sigma-Aldrich |

| Sodium cyanoborohydride (NaBH₃CN) | 95% | Sigma-Aldrich |

| Methanol | Anhydrous | Sigma-Aldrich |

| Ethyl acetate | ACS Reagent | Fisher Scientific |

| Hexanes | ACS Reagent | Fisher Scientific |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific |

| Brine (saturated NaCl solution) | - | - |

| Anhydrous magnesium sulfate (MgSO₄) | - | Fisher Scientific |

Synthesis of Fmoc-Glycine

-

Dissolution: In a 250 mL round-bottom flask, dissolve glycine (7.5 g, 0.1 mol) in 100 mL of a 10% aqueous solution of sodium carbonate.

-

Addition of Fmoc-Cl: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve Fmoc-Cl (25.9 g, 0.1 mol) in 50 mL of dioxane. Add the Fmoc-Cl solution dropwise to the glycine solution over a period of 30 minutes with vigorous stirring, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with 2 x 50 mL of diethyl ether to remove any unreacted Fmoc-Cl and other organic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl. A white precipitate of Fmoc-glycine will form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum. The crude Fmoc-glycine can be further purified by recrystallization from a mixture of ethyl acetate and hexanes to yield a white crystalline solid.

Synthesis of this compound via Reductive Amination

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve Fmoc-glycine (5.95 g, 20 mmol) in 100 mL of anhydrous methanol.

-

Addition of Aldehyde: To this solution, add propionaldehyde (1.74 g, 30 mmol, 1.5 equivalents).

-

pH Adjustment: Adjust the pH of the solution to approximately 6 by the dropwise addition of glacial acetic acid.

-

Addition of Reducing Agent: In a single portion, add sodium cyanoborohydride (1.88 g, 30 mmol, 1.5 equivalents) to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate:hexanes (1:1).

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of 1 M HCl until the evolution of gas ceases. Remove the methanol under reduced pressure.

-

Extraction: To the resulting aqueous residue, add 100 mL of ethyl acetate. Wash the organic layer with 2 x 50 mL of water and 1 x 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil or solid.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% ethyl acetate) to afford this compound as a white solid.

Characterization and Quality Control

Ensuring the purity and identity of the synthesized this compound is paramount. The following analytical techniques are recommended for comprehensive characterization.

| Parameter | Expected Value/Observation |

| Appearance | White crystalline powder[1] |

| Melting Point | 124 - 131 °C[1] |

| Molecular Formula | C₂₀H₂₁NO₄[1] |

| Molecular Weight | 339.39 g/mol [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.77 (d, 2H), 7.59 (d, 2H), 7.40 (t, 2H), 7.31 (t, 2H), 4.45 (d, 2H), 4.24 (t, 1H), 3.98 (s, 2H), 2.60 (t, 2H), 1.55 (m, 2H), 0.90 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 171.5, 156.8, 143.8, 141.3, 127.7, 127.0, 125.1, 119.9, 67.5, 52.8, 50.1, 47.2, 20.9, 11.3 |

| Mass Spectrometry (ESI+) | m/z: 340.1 [M+H]⁺, 362.1 [M+Na]⁺ |

Note: NMR chemical shifts are predicted and may vary slightly based on experimental conditions.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause | Recommended Solution |

| Low yield in Fmoc protection step | Incomplete reaction or loss during work-up. | Ensure complete dissolution of glycine. Maintain low temperature during Fmoc-Cl addition. Be careful not to over-acidify during precipitation. |

| Incomplete reductive amination | Inactive reducing agent or incorrect pH. | Use fresh sodium cyanoborohydride. Ensure the pH is maintained around 6 for optimal imine formation and reduction. |

| Formation of di-propylated product | Excess aldehyde and/or prolonged reaction time. | Use a moderate excess of the aldehyde (1.5 equivalents). Monitor the reaction closely by TLC and stop when the starting material is consumed. |

| Difficulty in purification | Co-elution of impurities. | Optimize the gradient for flash chromatography. If the product is an oil, try triturating with a non-polar solvent like hexanes or diethyl ether to induce crystallization. |

Conclusion: A Gateway to Novel Peptidomimetics

The synthesis of this compound via reductive amination is a robust and reproducible method that provides access to a valuable building block for peptide synthesis and drug discovery. The insights and detailed protocol provided in this guide are intended to empower researchers to confidently synthesize this and other N-alkylated amino acids, thereby expanding the chemical space available for the design of novel and effective peptide-based therapeutics.

References

- Busnel, O., et al. (2005). Synthesis of Fmoc-protected aza-b3-amino acids via reductive amination of glyoxylic acid. Tetrahedron Letters, 46(41), 7073-7075.

- Nowick, J. S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Patel, A., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(2), 45-52.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.

- Teva Pharmaceutical Industries Ltd. (2010). Production of peptides containing poly-gly sequences using fmoc chemistry. WO2010117725A2.

- ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.

- BASF AG. (1997). Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. US5686625A.

- The Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz. Supplementary Material (ESI)

- YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). The Organic Chemistry Tutor.

- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. connectsci.au [connectsci.au]

- 3. chem.uci.edu [chem.uci.edu]

- 4. US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

Fmoc-N-(propyl)-glycine solubility data

An In-Depth Technical Guide to the Solubility of Fmoc-N-(propyl)-glycine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This compound is a critical N-alkylated amino acid derivative utilized in the synthesis of peptidomimetics and other modified peptides to enhance stability, bioactivity, and pharmacokinetic properties.[1] A thorough understanding of its solubility is paramount for efficient reaction kinetics, purification, and handling. This guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers qualitative and extrapolated solubility data in common laboratory solvents, and presents a detailed, self-validating protocol for researchers to quantitatively determine its solubility in their specific applications.

Introduction: The Significance of N-Alkylation and Solubility

The strategic incorporation of N-alkylated amino acids, such as this compound, into peptide sequences is a powerful tool in medicinal chemistry. The N-propyl group introduces steric hindrance that can disrupt secondary structures like β-sheets, which are often associated with peptide aggregation and poor solubility.[2] This modification can lead to peptides with improved solubility profiles and conformational control.

However, the introduction of the hydrophobic propyl group and the bulky fluorenylmethoxycarbonyl (Fmoc) protecting group significantly influences the solubility of the monomer itself.[3] Unlike its parent amino acid, glycine, which is highly soluble in water (up to 250 g/L at 20°C)[4], Fmoc-protected amino acids are generally characterized by their lipophilicity, favoring dissolution in organic solvents.[3] This guide will dissect the physicochemical characteristics of this compound to provide a practical framework for its use in research and development.

Physicochemical Properties of this compound

A foundational understanding of the key physical and chemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁NO₄ | [1][5] |

| Molecular Weight | 339.39 g/mol | [1][5] |

| Appearance | White to off-white crystalline powder | [1][5] |

| Melting Point | 124 - 131 °C | [1] |

| CAS Number | 1310680-42-2 | [1][5] |

The presence of the large, nonpolar Fmoc group is the primary determinant of the molecule's overall low aqueous solubility. The addition of the N-propyl group further enhances its hydrophobic character compared to Fmoc-glycine.

Qualitative Solubility Profile

While precise quantitative solubility data for this compound is not extensively published, a qualitative solubility profile can be inferred from data on similar Fmoc-amino acids and general principles of organic chemistry.

| Solvent | IUPAC Name | Polarity | Expected Solubility | Rationale & Expert Insights |

| DMF | N,N-Dimethylformamide | Polar Aprotic | High | A standard solvent for peptide synthesis, known for its excellent ability to dissolve a wide range of Fmoc-amino acids.[6][7] It is expected to be an excellent solvent for this compound. |

| NMP | N-Methyl-2-pyrrolidone | Polar Aprotic | High | Similar to DMF, NMP is a powerful polar aprotic solvent frequently used in solid-phase peptide synthesis (SPPS) and is expected to readily dissolve this compound. |

| DMSO | Dimethyl sulfoxide | Polar Aprotic | High | DMSO is another strong polar aprotic solvent capable of dissolving many Fmoc-amino acids and is a suitable choice for preparing stock solutions.[6][7][8] |

| DCM | Dichloromethane | Nonpolar | Moderate to High | DCM is a common solvent in organic synthesis and is expected to be effective for dissolving the nonpolar this compound. |

| THF | Tetrahydrofuran | Polar Aprotic | Moderate | THF is a less polar ether that can be a good solvent for Fmoc-amino acids, particularly for reactions where DMF or NMP are not suitable. |

| ACN | Acetonitrile | Polar Aprotic | Moderate to Low | While polar, ACN is generally a weaker solvent for complex organic molecules than DMF or DMSO. Solubility should be experimentally determined. Fmoc-glycine is readily soluble in acetonitrile.[7] |

| EtOAc | Ethyl Acetate | Moderately Polar | Moderate to Low | Often used in extraction and purification, its ability to dissolve this compound will depend on the concentration required. It is a potential solvent for recrystallization.[9] |

| Methanol/Ethanol | Methanol/Ethanol | Polar Protic | Low to Moderate | These protic solvents are generally less effective at dissolving large, nonpolar molecules like this compound compared to polar aprotic solvents. Some sources indicate slight solubility for Fmoc-glycine in these solvents.[7][8] |

| Water | Water | Polar Protic | Very Low/Insoluble | The hydrophobic nature of the Fmoc and N-propyl groups results in negligible solubility in aqueous solutions at neutral pH.[6][7] |

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a multifactorial property. Understanding these factors allows for rational solvent selection and troubleshooting.

Figure 1: Key factors influencing the solubility of this compound.

-

The Fmoc Group: This large, aromatic moiety is highly nonpolar and dominates the solubility characteristics, making the molecule poorly soluble in water but readily soluble in many organic solvents.

-

The N-Propyl Group: This alkyl chain further contributes to the hydrophobic nature of the molecule, reducing its polarity compared to Fmoc-glycine.

-

The Carboxylic Acid Group: This is the only polar and ionizable functional group. At higher pH, deprotonation to the carboxylate anion will increase aqueous solubility, though the effect may be limited by the molecule's overall hydrophobicity. In organic solvents, this group can participate in hydrogen bonding.

-

Solvent Polarity: The principle of "like dissolves like" is paramount. Nonpolar to moderately polar organic solvents are the most effective choices.

-

Temperature: For most systems, solubility increases with temperature. This can be leveraged to create supersaturated solutions for crystallization or to dissolve the compound in a minimal amount of a moderately effective solvent.

Experimental Protocol for Quantitative Solubility Determination

This self-validating protocol is designed to provide accurate and reproducible solubility data for this compound in a solvent of interest. The method is based on creating a saturated solution and quantifying the dissolved solute using UV-Vis spectroscopy, leveraging the strong UV absorbance of the Fmoc group.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Vortex mixer and/or magnetic stirrer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Calibrated micropipettes

-

UV-Vis spectrophotometer and quartz cuvettes

-

Volumetric flasks

Workflow Diagram

Figure 2: Experimental workflow for quantitative solubility determination.

Step-by-Step Methodology

Part A: Preparation of Calibration Curve

-

Prepare a Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a known volume (e.g., 10 mL) of the chosen solvent in a volumetric flask. This will be your stock solution.

-

Create Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations (e.g., 0.1, 0.05, 0.025, 0.01, 0.005 mg/mL).

-

Measure UV Absorbance: Using the pure solvent as a blank, measure the absorbance of each dilution at the wavelength of maximum absorbance (λ_max) for the Fmoc group (typically around 265 nm, but should be confirmed by a scan).

-

Plot Calibration Curve: Plot a graph of absorbance versus concentration. The data should yield a straight line that passes through the origin (Beer-Lambert Law). Calculate the equation of the line (y = mx + c).

Part B: Determination of Solubility

-

Create a Saturated Solution: Add an excess amount of this compound (e.g., 20-30 mg) to a known volume of the solvent (e.g., 1 mL) in a sealed vial. The presence of undissolved solid is crucial.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

-

Sample and Dilute: Carefully take a precise aliquot of the clear supernatant without disturbing the solid pellet. Dilute this aliquot with the solvent to a concentration that falls within the linear range of your calibration curve. A significant dilution will likely be necessary.

-

Measure Absorbance: Measure the absorbance of the diluted sample at the same λ_max used for the calibration curve.

-

Calculate Solubility: Use the equation from your calibration curve to calculate the concentration of the diluted sample. Multiply this value by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Conclusion and Best Practices

The solubility of this compound is a key parameter for its successful application in peptide synthesis and drug discovery. Its behavior is dominated by the hydrophobic Fmoc and N-propyl groups, necessitating the use of organic solvents like DMF, NMP, DMSO, and DCM for effective dissolution. While aqueous solubility is minimal, it can be slightly enhanced at a basic pH.

For critical applications, it is imperative to move beyond qualitative estimates and perform quantitative solubility measurements. The detailed protocol provided in this guide offers a robust and reliable method for determining the precise solubility in any solvent system, empowering researchers to optimize their experimental conditions, ensure reaction efficiency, and maintain high standards of scientific integrity.

References

-

ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available at: [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. Available at: [Link]

-

Qingdao Fengchen Technology and Trade Co., Ltd. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers. Available at: [Link]

-

University of Hertfordshire. Glycine - AERU. Available at: [Link]

-

PubMed. Synthetic strategy for side chain mono-N-alkylation of Fmoc-amino acids promoted by molecular sieves. Available at: [Link]

-

National Center for Biotechnology Information. Glycine, N-propyl-. PubChem Compound Summary for CID 414243. Available at: [Link]

-

BioCrick. Fmoc-Gly-OH | CAS:29022-11-5 | High Purity | Manufacturer. Available at: [Link]

-

GenScript. F1-SFP-peptide solubility guidelines 2020Q1. Available at: [Link]

-

ACS Publications. Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green. Available at: [Link]

-

National Center for Biotechnology Information. Advances in Fmoc solid‐phase peptide synthesis. PMC. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Glycine [sitem.herts.ac.uk]

- 5. This compound | 1310680-42-2 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Fmoc-Glycine (Fmoc-Gly-OH) BP EP USP CAS 29022-11-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. apexbt.com [apexbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Stability and Storage of Fmoc-N-(propyl)-glycine

For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success of peptide synthesis. Among the vast array of available amino acid derivatives, Fmoc-N-(propyl)-glycine holds a significant position due to the unique conformational constraints and properties imparted by its N-alkylated backbone. This modification can enhance proteolytic stability and modulate the biological activity of the resulting peptides.[1] However, the very nature of the N-(9-fluorenylmethoxycarbonyl) protecting group necessitates a thorough understanding of its stability to ensure the quality and reproducibility of synthetic outcomes. This in-depth technical guide provides a comprehensive overview of the stability, recommended storage conditions, and analytical assessment of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and application.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₁NO₄ | |

| Molecular Weight | 339.39 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 124 - 131 °C | |

| Purity (Typical) | ≥99% (HPLC) |

Chemical Stability and Degradation Pathways

The stability of this compound is primarily dictated by the lability of the Fmoc protecting group. The N-propyl group can also influence the molecule's reactivity and stability profile.

The Base-Labile Nature of the Fmoc Group

The cornerstone of Fmoc chemistry in solid-phase peptide synthesis (SPPS) is the susceptibility of the Fmoc group to cleavage under mild basic conditions.[2] The deprotection mechanism proceeds via a β-elimination reaction, initiated by the abstraction of the acidic proton on the fluorenyl ring by a base, typically a secondary amine like piperidine.[3] This reaction generates a dibenzofulvene (DBF) intermediate and carbon dioxide.

Sources

Introduction: The Role and Significance of Fmoc-N-(propyl)-glycine

An In-Depth Technical Guide to the Safe Handling of Fmoc-N-(propyl)-glycine

This guide provides a comprehensive overview of the safety, handling, and application of this compound for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of safety data sheet (SDS) information, this document contextualizes the data within the practical realities of a laboratory setting, emphasizing the causality behind safety protocols and offering field-proven insights for its primary application in solid-phase peptide synthesis (SPPS).

This compound is a specialized amino acid derivative integral to the fields of peptide synthesis and drug development.[1] Its structure is composed of three key elements:

-

Glycine Backbone: The simplest amino acid, providing structural flexibility.

-

N-propyl Group: A propyl chain attached to the alpha-amino nitrogen. This modification imparts increased hydrophobicity, a critical feature for modulating the stability, bioactivity, and pharmacokinetic properties of the final peptide.[1]

-

Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group for the amine.[1] The Fmoc group is fundamental to the most common strategy of SPPS, allowing for the sequential and controlled addition of amino acids to a growing peptide chain.[1][2]

Its primary applications include the synthesis of complex peptides for drug discovery, the development of novel biomaterials, and custom synthesis projects where specific biophysical properties are required.[1]

Core Safety & Hazard Analysis

While a specific, dedicated Safety Data Sheet for this compound (CAS 1310680-42-2) is not widely published, a comprehensive safety profile can be constructed from data on the parent compound, Fmoc-Glycine (CAS 29022-11-5), and the general characteristics of this chemical class. The addition of a small alkyl (propyl) group does not fundamentally alter the toxicological profile of the core Fmoc-amino acid structure.

Multiple regulatory assessments of the closely related Fmoc-Glycine conclude that the substance does not meet the criteria for classification as a hazardous material according to GHS (Globally Harmonized System of Classification and Labelling of Chemicals) and European CLP (Classification, Labelling and Packaging) regulations.[3][4][5]

Expertise & Experience: The primary physical hazard associated with this compound is not chemical toxicity, but its nature as a fine, lightweight crystalline powder.[1][6] Such powders are easily aerosolized, leading to potential inhalation and general laboratory contamination. Therefore, the core of a robust safety protocol is centered on mitigating the risks associated with handling a fine powder, rather than managing high chemical reactivity or toxicity.

Hazard Identification Summary

-

GHS Classification: Not classified as a hazardous substance.[3][4][5]

-

Primary Routes of Exposure: Inhalation and skin contact with the dust.

-

Acute Effects: The toxicological properties have not been fully investigated.[7][8] However, based on available data for analogous compounds, it is not expected to be acutely toxic, corrosive, or a skin/eye irritant under normal handling conditions.[3][4]

-

Chronic Effects: No data available.

First Aid Measures

The recommended first aid responses are precautionary and align with the compound's low-hazard profile.

| Exposure Route | First Aid Protocol | Causality & Rationale |

| Inhalation | Move the individual to fresh air. If not breathing, provide artificial respiration.[5] | This standard procedure addresses potential irritation from fine particulates in the respiratory tract. |

| Skin Contact | Wash the affected area with soap and plenty of water.[5] | Removes residual powder to prevent any potential for mild, delayed irritation. |

| Eye Contact | Flush eyes with water as a precaution.[5] | Mechanically removes any solid particles from the eye to prevent abrasion. |

| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[5] | Dilutes any ingested material. Given the low toxicity, ingestion of small quantities is unlikely to cause harm. |

Physical, Chemical, and Reactivity Profile

Understanding the physical properties is key to safe handling and storage.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1310680-42-2 | [1][6][9] |

| Molecular Formula | C20H21NO4 | [1][6][9] |

| Molecular Weight | 339.39 g/mol | [1][6][9] |

| Appearance | White to off-white crystalline powder/solid. | [1][6] |

| Melting Point | 124 - 131 °C | [1] |

| Solubility | Water solubility has not been determined. | [3][4] |

Stability and Reactivity

-

Stability: The compound is stable under normal ambient and recommended storage conditions (refrigerated, dry).[3][4][5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5] Violent reactions are possible.[3][4]

-

Conditions to Avoid: No specific conditions are known to be hazardous, beyond contact with incompatible materials.[3][4]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides (CO, CO2) and nitrogen oxides (NOx) can form.[5]

-

Dust Explosion: While the delivered product is not typically explosive, the enrichment of fine dust in the air can create the potential for a dust explosion.[3][4] This is a physical, not chemical, hazard common to many organic powders.

Laboratory Handling & Exposure Control: A Self-Validating System

A trustworthy safety protocol is one that inherently minimizes risk regardless of the compound's formal hazard classification. The following protocols are designed as a self-validating system for handling this compound and other powdered reagents in a research setting.

Engineering Controls & Personal Protective Equipment (PPE)

The choice of controls and PPE is dictated by the procedure being performed.

Caption: PPE decision workflow for handling this compound.

Experimental Protocol: Safe Weighing and Handling Workflow

This protocol ensures containment of the powder, protecting both the researcher and the integrity of the experiment.

-

Preparation: Don all required PPE as per the workflow diagram (safety glasses, lab coat, gloves).

-

Work Area: Perform all manipulations of the solid compound inside a chemical fume hood or a dedicated powder containment hood. This is the most critical step for preventing inhalation and contamination.

-

Static Control: Use an anti-static weighing dish or an ionizing bar to prevent the fine powder from "jumping" due to static electricity.

-

Weighing: Carefully transfer the desired amount of this compound from the stock bottle to the weighing vessel using a spatula. Avoid any rapid movements that could create a dust cloud.

-

Dissolution: If preparing a solution, add the solvent directly to the powder in the weighing vessel or a new flask inside the fume hood. Do not transport the open container of dry powder through the lab.

-

Cleanup: Immediately after weighing, carefully clean the spatula and the balance area with a damp cloth to collect any residual powder. Dispose of the cloth as chemical waste.

-

Storage: Tightly close the stock bottle. The recommended storage condition is refrigerated at 2-8°C in a dry environment.[1][5][6]

Caption: Step-by-step workflow for the safe handling of powdered reagents.

Authoritative Grounding in Peptide Synthesis

Trustworthiness: While this compound itself is benign, its use in SPPS necessitates handling of genuinely hazardous materials. The safety of the entire workflow depends on recognizing that the risk profile changes dramatically during the synthesis process.

-

Fmoc Deprotection: The removal of the Fmoc group is typically achieved using a solution of piperidine in a solvent like DMF or NMP. Piperidine is a toxic and corrosive base that requires strict handling in a fume hood with appropriate PPE.

-

Resin Cleavage: The final step to release the synthesized peptide from the solid support involves highly corrosive and hazardous cocktails, most commonly based on trifluoroacetic acid (TFA).[10] These cocktails often contain scavengers like triisopropylsilane (TIS) and water to prevent side reactions.[10] Handling neat TFA and its mixtures is one of the highest-risk steps in the entire process and demands rigorous safety protocols.

Therefore, the safety of using this compound is inextricably linked to the safety protocols for the entire SPPS workflow. The low hazard of the amino acid derivative must not lead to complacency during the subsequent, more dangerous steps of the synthesis.

References

-

SAFETY DATA SHEET - Fisher Scientific.

-

Safety Data Sheet: Fmoc-Glycine - Carl ROTH.

-

Safety Data Sheet: Fmoc-Glycine - Carl ROTH.

-

FMOC-L-GLYCINE CAS NO 29022-11-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.

-

This compound - Chem-Impex.

-

This compound - Good Buy SHOP.

-

Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem - NIH.

-

This compound | 1310680-42-2 - ChemicalBook.

-

N-Fmoc-N-propyl-glycine | 1310680-42-2 - Biosynth.

-

Glycine Derivative - Fmoc-Gly-OH - MedchemExpress.com.

-

Safety Data Sheet - BroadPharm.

-

Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.

-

Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents.

-

Handles for Fmoc Solid-Phase Synthesis of Protected Peptides - ACS Publications.

-

SAFETY DATA SHEET - Fisher Scientific.

-

What are the applications of FMOC-Glycine? - FAQ - Guidechem.

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH.

-

Fmoc-Protected Amino Groups - Organic Chemistry Portal.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-Protected Amino Groups [organic-chemistry.org]

- 3. carlroth.com [carlroth.com]

- 4. carlroth.com [carlroth.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. This compound | 1310680-42-2 [m.chemicalbook.com]

- 7. fishersci.ie [fishersci.ie]

- 8. peptide.com [peptide.com]

- 9. biosynth.com [biosynth.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

Methodological & Application

Application Note: A Protocol for the Efficient Coupling of Fmoc-N-(propyl)-glycine in Solid-Phase Peptide Synthesis

Introduction: Overcoming Synthetic Hurdles in Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for research, therapeutic, and diagnostic applications. However, the synthesis of certain sequences, particularly those prone to aggregation, remains a significant challenge.[1] As a peptide chain elongates on a solid support, it can fold into secondary structures, most notably intermolecular β-sheets, which are stabilized by hydrogen bonds between backbone amides. This aggregation can physically obstruct reactive sites, leading to incomplete deprotection and coupling reactions, resulting in low yields and difficult purifications.[2]

N-alkylated amino acids are powerful tools for disrupting these aggregation-prone structures.[3] Fmoc-N-(propyl)-glycine is a versatile N-alkylated building block designed for this purpose.[4] By replacing the hydrogen on the backbone nitrogen with a propyl group, it sterically prevents the formation of the hydrogen bonds necessary for β-sheet aggregation.[3][5] This guide provides a detailed protocol for the efficient incorporation of this compound into peptide sequences, explaining the causality behind the procedural choices and offering field-proven insights for success.

Mechanism of Action: Steric Disruption of Peptide Aggregation

The primary cause of on-resin aggregation is the formation of a network of hydrogen bonds between growing peptide chains. The N-H group of one backbone amide acts as a hydrogen bond donor, while the C=O group of another acts as an acceptor. N-alkylation fundamentally removes the N-H donor, creating a "break" in the hydrogen-bonding pattern.

The N-propyl group of this compound provides significant steric bulk directly on the peptide backbone. This not only eliminates a key hydrogen bond donor but also physically hinders adjacent peptide chains from aligning in the precise geometry required for β-sheet formation. This forces a localized disruption in the peptide's secondary structure, maintaining the resin's solvation and the accessibility of the N-terminus for subsequent synthetic steps.

The Challenge of Coupling N-Alkylated Amino Acids

While effective at preventing aggregation, the very nature of this compound presents a synthetic challenge. The N-propyl group creates significant steric hindrance around the secondary amine, slowing the kinetics of the subsequent coupling reaction.[6] Furthermore, the secondary amine is a weaker nucleophile than a primary amine. Standard coupling conditions that are sufficient for primary amino acids may result in incomplete coupling for N-alkylated residues.[7][8]

To overcome this, a more potent activation strategy and modified monitoring techniques are required to ensure the reaction proceeds to completion.

Detailed Coupling Protocol

This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale. All steps should be performed in a dedicated peptide synthesis vessel with proper agitation.

Step 1: N-Terminal Fmoc Deprotection

This step follows the standard procedure to expose the N-terminal amine of the resin-bound peptide.

-

Swell the Resin: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

-

Drain: Drain the DMF from the synthesis vessel.

-

Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes. Drain.

-

Second Deprotection: Add a fresh solution of 20% piperidine in DMF. Agitate for 7-10 minutes.

-

Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

-

Expert Insight: Incomplete washing at this stage is a common cause of failed couplings, as residual piperidine will neutralize the activated amino acid.

Step 2: Coupling of this compound

This step requires a high-potency activating agent to overcome the steric hindrance of the secondary amine. HATU ([1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is strongly recommended over standard reagents like HBTU or HCTU for coupling N-alkylated amino acids due to the formation of a more reactive OAt-ester.[7][9]

Reagent Preparation:

-

This compound Solution: Dissolve 4 equivalents (0.4 mmol) of this compound and 4 equivalents (0.4 mmol) of HATU in a minimal amount of DMF.

-

Activator Base: In a separate vial, add 8 equivalents (0.8 mmol) of N,N-Diisopropylethylamine (DIPEA) to DMF.

Coupling Procedure:

-

Pre-activation: Add the this compound/HATU solution to the washed, deprotected resin. Agitate for 30 seconds.

-

Initiate Coupling: Add the DIPEA solution to the reaction vessel.

-

Reaction: Agitate the mixture at room temperature for 2 to 4 hours.

-

Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Expert Insight: For particularly difficult sequences, a "double coupling" is advisable.[10] After the initial 2-hour coupling and washing, simply repeat the coupling step with a fresh solution of reagents. The extended reaction time is critical to drive the sterically hindered reaction to completion.

Table 1: Recommended Reagents for Coupling

| Reagent | Molar Equivalence (to resin) | Purpose |

| This compound | 4.0 eq. | Amino Acid Building Block |

| HATU | 3.9 - 4.0 eq. | High-Potency Coupling Reagent |

| DIPEA (or Collidine) | 8.0 eq. | Non-nucleophilic Base |

| DMF | - | Reaction Solvent |

| Reaction Time | 2 - 4 hours | Extended time for hindered coupling |

Step 3: Monitoring the Coupling Reaction

The standard Kaiser test is not suitable for this step. The Kaiser test relies on the reaction of ninhydrin with primary amines to produce a dark blue color; it gives a false negative (or an ambiguous reddish color) with the secondary amine of N-propyl-glycine.[11][12] An alternative test, such as the Chloranil test , must be used.[13]

Chloranil Test Protocol:

-

Sample Preparation: Take a small sample of resin beads (1-2 mg) after the coupling and washing steps and place them in a small glass test tube.

-

Add Reagents: Add 2-3 drops of acetaldehyde and 2-3 drops of a saturated solution of chloranil in toluene.

-

Observation: Let the mixture stand at room temperature for 5 minutes.

-

Interpretation: The presence of a free secondary amine is indicated by the development of a dark blue or green color in the beads. If the beads remain colorless or pale yellow, the coupling is complete.

Step 4: Capping (Optional but Recommended)

If the monitoring test indicates incomplete coupling even after a double coupling, any unreacted secondary amines should be permanently blocked or "capped" to prevent the formation of deletion peptide impurities.[11]

-

Prepare Capping Solution: Create a solution of Acetic Anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

-

Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes.

-

Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) before proceeding to the next deprotection step.

Final Cleavage and Deprotection

The presence of an N-alkylated residue within the peptide chain does not typically require special conditions for the final cleavage from the resin and removal of side-chain protecting groups. A standard trifluoroacetic acid (TFA)-based cleavage cocktail is effective.

Recommended Cleavage Cocktail (Reagent K): [14][15]

-

TFA (82.5%) : Cleaves the peptide from the resin and removes most protecting groups.

-

Phenol (5%) : Scavenger for carbocations.

-

Water (5%) : Scavenger, aids in solvation.

-

Thioanisole (5%) : Scavenger, particularly for protecting groups on Arg.

-

1,2-Ethanedithiol (EDT) (2.5%) : Scavenger, particularly for Trp and Cys.

Procedure:

-

Wash the final, fully protected peptide-resin with dichloromethane (DCM) and dry under vacuum.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature.

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Isolate the peptide via centrifugation and proceed with purification.

-

Expert Insight: While N-(propyl)-glycine itself is stable, be aware that linker decomposition during TFA cleavage can sometimes lead to alkylation artifacts on sensitive residues.[16] The use of a robust scavenger cocktail containing triisopropylsilane (TIS) in place of or in addition to EDT can effectively minimize such side reactions.[17]

Conclusion

This compound is a highly effective building block for improving the synthesis of difficult and aggregation-prone peptide sequences. Its success hinges on understanding and overcoming the inherent challenges of its sterically hindered secondary amine. By employing a potent coupling reagent like HATU, extending reaction times, and using an appropriate monitoring method such as the Chloranil test, researchers can reliably incorporate this valuable residue. This protocol provides a validated framework to harness the power of N-alkylation, enabling the successful synthesis of complex peptides for advanced research and drug development.

References

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

-

Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

- Wade, J.D., & White, P.J. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(11), 815-826.

-

Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A convenient approach to synthesizing peptide C-terminal N-alkyl amides. Biopolymers, 96(6), 715–722. Retrieved from [Link]

-

Fang, W. J., Yakovleva, T., & Aldrich, J. V. (2011). A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. ResearchGate. Retrieved from [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

-

Ferreira, L. H. R. (2014). Answer to "What could happen when the Glycine is coupling in a sequence elongation process when using Fmoc method?". ResearchGate. Retrieved from [Link]

- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). COMU: a safer and more effective replacement for benzotriazole-based uronium coupling reagents. Chemistry-A European Journal, 15(37), 9394-9403.

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

- Imai, E. I., Honda, H., Hatori, K., & Matsuno, K. (2018). Alkylation of Complex Glycine Precursor (CGP) as a Prebiotic Route to 20 Proteinogenic Amino Acids Synthesis. Life (Basel, Switzerland), 8(3), 29.

- Nielsen, D. S., Hoang, H. N., & Fairlie, D. P. (2016). Backbone Alterations in Cyclic Peptides Influence Both Membrane Permeability and Biological Activity. Accounts of chemical research, 49(6), 1159–1168.